molecular formula C17H25N3O4 B177268 N-[(Benzyloxy)carbonyl]alanylleucinamide CAS No. 18323-56-3

N-[(Benzyloxy)carbonyl]alanylleucinamide

Cat. No.: B177268
CAS No.: 18323-56-3
M. Wt: 335.4 g/mol
InChI Key: RVVQEXKXIZCDGV-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]alanylleucinamide: is a synthetic compound that belongs to the class of organic compounds known as peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the alanyl residue, which is further linked to a leucinamide moiety. This compound is often used in biochemical research and pharmaceutical applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]alanylleucinamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of alanine and leucine are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

    Coupling Reaction: The protected alanine and leucine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling and deprotection steps under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(Benzyloxy)carbonyl]alanylleucinamide can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free peptide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free peptide (alanylleucinamide).

    Substitution: Various substituted peptides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[(Benzyloxy)carbonyl]alanylleucinamide is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases. It can act as a substrate or inhibitor in enzymatic assays.

Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and structural properties make it a suitable candidate for developing enzyme inhibitors or receptor agonists/antagonists.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]alanylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and protection to the peptide, allowing it to interact with its target without undergoing premature degradation. Upon reaching the target site, the benzyloxycarbonyl group can be removed, enabling the active peptide to exert its biological effects. The molecular pathways involved may include inhibition of protease activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • N-[(Benzyloxy)carbonyl]alanylserinamide
  • N-[(Benzyloxy)carbonyl]alanylglycinamide
  • N-[(Benzyloxy)carbonyl]alanylisoleucinamide

Comparison:

  • N-[(Benzyloxy)carbonyl]alanylleucinamide is unique due to the presence of the leucinamide moiety, which imparts specific structural and functional properties.
  • N-[(Benzyloxy)carbonyl]alanylserinamide contains a serine residue, which introduces a hydroxyl group, potentially altering its reactivity and interactions.
  • N-[(Benzyloxy)carbonyl]alanylglycinamide has a simpler structure with a glycine residue, making it less sterically hindered and more flexible.
  • N-[(Benzyloxy)carbonyl]alanylisoleucinamide includes an isoleucine residue, which may affect its hydrophobicity and binding affinity to targets.

Properties

IUPAC Name

benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)9-14(15(18)21)20-16(22)12(3)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVQEXKXIZCDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304220
Record name N-[(Benzyloxy)carbonyl]alanylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18323-56-3
Record name NSC164664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]alanylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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